molecular formula C14H10ClNO2S B8032248 2-chloro-1-(phenylsulfonyl)-1H-indole

2-chloro-1-(phenylsulfonyl)-1H-indole

Cat. No. B8032248
M. Wt: 291.8 g/mol
InChI Key: UQNABHYTHARWIF-UHFFFAOYSA-N
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Description

2-chloro-1-(phenylsulfonyl)-1H-indole is a useful research compound. Its molecular formula is C14H10ClNO2S and its molecular weight is 291.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Sulfonation and Synthesis of Sulfonyl Chlorides : The sulfonation of 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile has been studied, leading to the synthesis of corresponding sulfonyl chlorides, which can be easily converted to various sulfonamide derivatives (Janosik et al., 2006).

  • Nucleophilic Addition Reactions : 2-Nitro-1-(phenylsulfonyl)indole undergoes nucleophilic addition reactions with various nucleophiles, affording 3-substituted-2-nitroindoles. This method offers a new synthesis pathway for these compounds (Pelkey et al., 1999).

  • Organocuprate Nucleophiles Interaction : Bis(phenylsulfonyl)-1H-indole is a novel electron-deficient indole that undergoes nucleophilic attack at C-3 with organocuprates, contributing to the nucleophilic addition to the indole core (Gribble et al., 2010).

  • Synthesis and Structural Analysis of Derivatives : Synthesis and crystal structures of new derivatives of 1-(phenylsulfonyl)indole, along with density functional theory (DFT) calculations and molecular orbital calculations, have been conducted (Mannes et al., 2017).

  • Direct Lithiation Route to Acyl-Indoles : An efficient synthesis of 2-acyl-1-(phenylsulfonyl)indoles from 1-(phenylsulfonyl)indoles via treatment with s-butyllithium followed by inverse quenching with carboxylic acid anhydrides has been developed (Jiang & Gribble, 2002).

  • Structural and Interaction Studies : X-ray structure analysis of various (phenylsulfonyl)indole derivatives and their interaction with DNA through spectroscopic methods have been explored (Sivaraman et al., 1996).

  • Copper-Catalyzed Cyclization for Biological Activity : A synthetic pathway for 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles has been developed, highlighting the importance of these compounds in antiviral and anticancer development (López et al., 2017).

properties

IUPAC Name

1-(benzenesulfonyl)-2-chloroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2S/c15-14-10-11-6-4-5-9-13(11)16(14)19(17,18)12-7-2-1-3-8-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNABHYTHARWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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